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For Researchers, Scientists, and Drug Development Professionals

Cathepsin C (CatC), also known as Dipeptidyl Peptidase | (DPP1), is a lysosomal cysteine
protease that plays a crucial role in the activation of several pro-inflammatory serine proteases
within immune cells.[1] This central role in the inflammatory cascade has positioned CatC as a
promising therapeutic target for a range of neutrophil-driven diseases, including bronchiectasis
and other chronic inflammatory conditions. A variety of inhibitors are in development, each with
a unique pharmacokinetic profile that dictates its therapeutic potential. This guide provides an
objective comparison of the available pharmacokinetic data for prominent Cathepsin C
inhibitors, supported by experimental details to aid in research and development decisions.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for two leading Cathepsin C
inhibitors in clinical development: Bl 1291583 and Brensocatib (formerly known as AZD7986
and INS1007). The data is compiled from Phase | and Il clinical trials in healthy volunteers and
patient populations.
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Parameter Bl 1291583 Brensocatib (AZD7986)
Rapidly absorbed with a
] ) median time to maximum
Absorption Readily absorbed.[2][3]

observed plasma

concentration of 1 hour.[4]

Dose Proportionality

Supra-proportional
pharmacokinetics were
observed over the assessed

dose ranges.[2][3]

Dose-dependent exposure.[5]

Half-life (%)

Apparent terminal half-life of
60.2 hours at a 40 mg dose.[6]

21-35 hours in healthy
subjects.[7] The mean
elimination half-life was
approximately 37-43 hours in
subjects with normal to severe
renal impairment after a single
25 mg dose.[4]

In vitro, AZD7986

(Brensocatib) is metabolized

Co-administration with the
strong CYP3A4 and P-gp
inhibitor itraconazole resulted

Metabolism . .
by cytochrome P450 3A in an approximate twofold
isoenzymes (CYP3A).[8] increase in Bl 1291583
exposure.[2][3]
Information not prominently
No food effect was observed. ) ) )
Food Effect available in the reviewed

[2](3]

sources.

Special Populations

A population pharmacokinetic
analysis revealed that age and
renal function have a moderate
effect on brensocatib
exposure; however, dose
adjustments are not warranted
based on age or in those with
mild or moderate renal

impairment.[9]

Information on specific
population pharmacokinetics
(e.g., elderly, hepatic
impairment) for Bl 1291583 is
not detailed in the provided
search results beyond the

healthy volunteer studies.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.researchgate.net/publication/383310404_Novel_cathepsin_C_inhibitor_BI_1291583_intended_for_treatment_of_bronchiectasis_Phase_I_characterization_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/39175217/
https://www.researchgate.net/publication/386047419_The_pharmacokinetics_of_brensocatib_in_participants_with_renal_impairment_following_a_single_oral_administration
https://www.researchgate.net/publication/383310404_Novel_cathepsin_C_inhibitor_BI_1291583_intended_for_treatment_of_bronchiectasis_Phase_I_characterization_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/39175217/
https://publications.ersnet.org/content/erj/62/suppl67/oa1537
https://publications.ersnet.org/index.php/content/erjor/10/2/00725-2023
https://www.bioworld.com/articles/661552-dipeptidyl-peptidase-1-inhibitor-azd-7986-affects-neutrophil-serine-proteases-in-humans?v=preview
https://www.researchgate.net/publication/386047419_The_pharmacokinetics_of_brensocatib_in_participants_with_renal_impairment_following_a_single_oral_administration
https://publications.ersnet.org/content/erj/50/suppl61/pa3977
https://www.researchgate.net/publication/383310404_Novel_cathepsin_C_inhibitor_BI_1291583_intended_for_treatment_of_bronchiectasis_Phase_I_characterization_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/39175217/
https://www.researchgate.net/publication/383310404_Novel_cathepsin_C_inhibitor_BI_1291583_intended_for_treatment_of_bronchiectasis_Phase_I_characterization_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/39175217/
https://pubmed.ncbi.nlm.nih.gov/35976570/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Preclinical studies in mice

demonstrated a high degree of  Information on tissue

o distribution to the target bone distribution in humans is not
Distribution ) ) ) ) )
marrow tissue, with a bone prominently available in the
marrow-to-plasma exposure reviewed sources.

ratio of up to 100.[6][10]

Experimental Protocols

The pharmacokinetic data presented above were derived from a series of clinical and
preclinical studies. Below are generalized methodologies representative of the key experiments
conducted for these Cathepsin C inhibitors.

Phase | Single and Multiple Ascending Dose Studies
(Healthy Volunteers)

These studies are fundamental in characterizing the initial safety, tolerability, and
pharmacokinetic profile of a new drug candidate.

o Study Design: Randomized, double-blind, placebo-controlled trials.
o Participants: Healthy adult volunteers.
o Methodology:

o Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the
Cathepsin C inhibitor or a placebo. Doses are escalated in subsequent cohorts pending
safety and tolerability reviews.

o Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of the
inhibitor or placebo once daily for a specified period (e.g., 14-28 days) to assess steady-
state pharmacokinetics.

o Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points
before and after drug administration.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://publications.ersnet.org/index.php/content/erjor/10/2/00725-2023
https://pubmed.ncbi.nlm.nih.gov/37542002/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical
method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o Parameter Calculation: Non-compartmental analysis is used to determine key
pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum
Concentration), Tmax (Time to Maximum Concentration), and t% (half-life). For Bl
1291583, five Phase I trials were conducted, including a single-rising-dose study and two
multiple-rising-dose studies.[2][3] For brensocatib, pharmacokinetic data was pooled from
a Phase | study in healthy adults and a Phase Il study in patients with non-cystic fibrosis

bronchiectasis.[9]

Drug-Drug Interaction Studies

These studies evaluate the potential for co-administered drugs to alter the pharmacokinetics of
the Cathepsin C inhibitor.

o Study Design: Open-label, fixed-sequence crossover study.
o Participants: Healthy adult volunteers.
e Methodology:
o Subjects receive a single dose of the Cathepsin C inhibitor alone.

o After a washout period, subjects receive a known inhibitor or inducer of a specific
metabolic enzyme (e.g., itraconazole for CYP3A4) for a period to achieve steady-state.

o Asingle dose of the Cathepsin C inhibitor is then co-administered with the interacting

drug.

o Pharmacokinetic sampling and analysis are performed as described above to compare the
inhibitor's pharmacokinetics with and without the interacting drug. A drug-drug interaction
study for Bl 1291583 investigated the effect of itraconazole.[2][3] A similar study for
AZD7986 assessed the impact of verapamil and itraconazole.[8]

Visualizing Key Processes
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To further elucidate the context of Cathepsin C inhibitor development, the following diagrams
illustrate a typical pharmacokinetic study workflow and the simplified signaling pathway of
Cathepsin C.
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Typical workflow for a pharmacokinetic study of a new drug candidate.
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Simplified signaling pathway of Cathepsin C and its inhibition.

Conclusion

The development of Cathepsin C inhibitors marks a significant advancement in the potential
treatment of neutrophilic inflammatory diseases. Both Bl 1291583 and brensocatib have

demonstrated pharmacokinetic profiles suitable for clinical progression, with long half-lives that

may support once-daily dosing. Key differentiators appear to be in their dose-proportionality
and preclinical tissue distribution, with Bl 1291583 showing supra-proportional
pharmacokinetics and high bone marrow distribution. The ongoing clinical trials for these
compounds will provide further insights into their comparative efficacy and safety, ultimately
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informing their therapeutic positioning. Researchers are encouraged to consult the primary
literature for in-depth data and methodologies related to these promising drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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